7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III
Brand Name: Vulcanchem
CAS No.:
VCID: VC18547424
InChI: InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14+,17-,18-,20-/m0/s1
SMILES:
Molecular Formula: C20H26O4
Molecular Weight: 330.4 g/mol

7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III

CAS No.:

Cat. No.: VC18547424

Molecular Formula: C20H26O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III -

Specification

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
IUPAC Name (1'S,5'S,9'R,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one
Standard InChI InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14+,17-,18-,20-/m0/s1
Standard InChI Key BAMMJXIMVWLRCU-BNHYCTBLSA-N
Isomeric SMILES C[C@]12CC=C3[C@H]([C@H]1CCC2=O)CC[C@]45[C@]3(O4)CCC6(C5)OCCO6
Canonical SMILES CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone derives from the seco-baccatin III framework, which undergoes three key modifications:

  • C7 Silylation: A triethylsilyl (TES) group replaces the hydroxyl at C7, imparting steric bulk to prevent undesired side reactions during synthetic elongation .

  • C2 and C4 Debenzoylation/Deacetylation: Removal of the benzoyl group at C2 and acetyl group at C4 simplifies the molecule for subsequent functionalization .

  • [2,Oxol Ring System: The seco configuration introduces a strained oxolane ring, altering the compound’s conformational flexibility compared to native baccatins .

These modifications yield a molecular formula of C₂₈H₄₆O₉Si (MW: 554.74 g/mol), as confirmed by high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueMethod of Determination
Molecular Weight554.74 g/molHRMS
SolubilityChloroform, DCM, Ethyl AcetateEmpirical testing
AppearanceWhite foamVisual characterization
StabilityNot fully characterizedLimited literature reports

Synthetic Pathways and Production

Semi-Synthetic Derivation from Natural Precursors

The compound is typically synthesized from 10-deacetylbaccatin III (10-DAB III), a taxane extracted from Taxus species. Key steps include:

  • Selective Silylation: Treatment with triethylsilyl chloride (TESCl) in pyridine at 23°C under argon achieves ~85% yield of the C7-silylated intermediate.

  • Controlled Debenzoylation: Acid-catalyzed hydrolysis removes the C2 benzoyl group without disturbing the TES protection .

  • Oxol Ring Formation: Oxidative cleavage followed by cyclization introduces the oxol moiety, a process optimized to minimize side product formation .

Industrial protocols emphasize chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the compound at >95% purity .

Role in Paclitaxel Semi-Synthesis

Functional Group Compatibility

The TES group at C7 serves dual roles:

  • Steric Shielding: Protects the C7-OH from premature acylation during C2′ and C10 modifications.

  • Temporary Masking: Allows selective deprotection in later stages using fluoride-based reagents (e.g., TBAF) .

Notably, the oxol ring’s strain facilitates ring-opening reactions critical for reconstructing paclitaxel’s signature oxetane D-ring .

Comparative Analysis with Related Taxane Intermediates

Table 2: Structural and Functional Comparisons

CompoundKey ModificationsSynthetic Utility
10-Deacetylbaccatin IIINative hydroxyl groups at C7, C10Baseline precursor for taxanes
7-O-Triethylsilyl-10-deacetylbaccatin IIITES at C7, free C10Paclitaxel side-chain attachment
oxol-D-seco DerivativeRing-opened oxolane systemFacilitates D-ring reconstruction

Future Perspectives and Research Gaps

While 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl- oxol-D-seco-baccatin III has streamlined taxane production, critical gaps persist:

  • Stability Profiling: Systematic studies on long-term storage and thermal degradation are needed .

  • Alternative Protecting Groups: Exploring bulkier silyl groups (e.g., TIPS) could improve reaction selectivity .

  • Enzymatic Synthesis Routes: Recombinant oxidase enzymes might enable greener production of the oxol moiety .

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